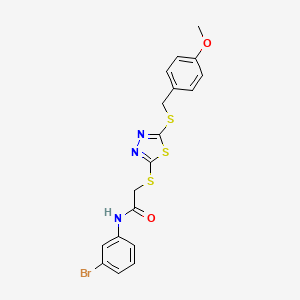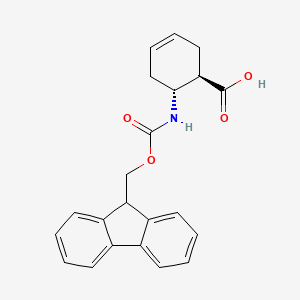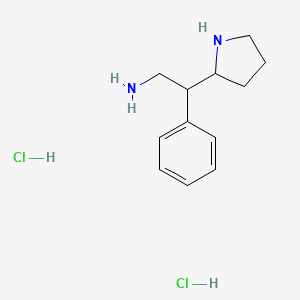
2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride is a chemical compound that features a phenyl group and a pyrrolidine ring attached to an ethanamine backbone
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Phenyl-2-(2-Pyrrolidinyl)ethanamin-dihydrochlorid beinhaltet typischerweise die Reaktion von Phenylacetonitril mit Pyrrolidin unter bestimmten Bedingungen. Die Reaktion wird häufig in Gegenwart eines Reduktionsmittels wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt, um die Reduktion der Nitrilgruppe zu einem Amin zu erleichtern. Das resultierende Produkt wird dann mit Salzsäure behandelt, um das Dihydrochloridsalz zu bilden.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit verbessern. Das Endprodukt wird typischerweise durch Umkristallisation oder andere geeignete Reinigungsverfahren gereinigt.
Arten von Reaktionen:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, wobei häufig Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) verwendet werden, was zur Bildung von entsprechenden Ketonen oder Carbonsäuren führt.
Reduktion: Reduktionsreaktionen können mit Mitteln wie Natriumborhydrid (NaBH4) oder Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, bei denen die Aminogruppe unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen:
Oxidation: KMnO4, CrO3, saure oder basische Bedingungen.
Reduktion: NaBH4, Wasserstoffgas mit einem Katalysator.
Substitution: Verschiedene Nucleophile, oft in polaren Lösungsmitteln.
Hauptprodukte:
Oxidation: Ketone, Carbonsäuren.
Reduktion: Sekundäre Amine.
Substitution: Abhängig vom verwendeten Nucleophil variierende Produkte.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-2-(2-Pyrrolidinyl)ethanamin-dihydrochlorid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der organischen Synthese und der Entwicklung neuer chemischer Einheiten verwendet.
Biologie: Untersucht für seine potenziellen Auswirkungen auf biologische Systeme, einschließlich seiner Wechselwirkung mit verschiedenen Rezeptoren und Enzymen.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich seiner Rolle als Vorläufer bei der Synthese pharmazeutischer Verbindungen.
Industrie: In der Produktion von Feinchemikalien und Zwischenprodukten für verschiedene industrielle Anwendungen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Phenyl-2-(2-Pyrrolidinyl)ethanamin-dihydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Rezeptoren oder Enzymen. Die Verbindung kann als Agonist oder Antagonist wirken und die Aktivität dieser Zielstrukturen modulieren und verschiedene biochemische Prozesse beeinflussen. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren.
Ähnliche Verbindungen:
- 2-Phenyl-2-(2-Pyridinyl)ethanaminhydrochlorid
- 2-Phenyl-2-(2-Pyrazinyl)ethanaminhydrochlorid
- N,N-Dimethyl-2-(2-Pyrazinyl)ethanaminhydrochlorid
Vergleich: 2-Phenyl-2-(2-Pyrrolidinyl)ethanamin-dihydrochlorid ist aufgrund des Vorhandenseins des Pyrrolidinrings einzigartig, der spezifische sterische und elektronische Eigenschaften verleiht. Dies unterscheidet es von ähnlichen Verbindungen, die Pyridin- oder Pyrazinringe enthalten, die unterschiedliche Reaktivitäts- und biologische Aktivitätsprofile aufweisen können.
Wirkmechanismus
The mechanism of action of 2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 2-Phenyl-2-(2-pyridinyl)ethanamine hydrochloride
- 2-Phenyl-2-(2-pyrazinyl)ethanamine hydrochloride
- N,N-Dimethyl-2-(2-pyrazinyl)ethanamine hydrochloride
Comparison: 2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This differentiates it from similar compounds that contain pyridine or pyrazine rings, which may exhibit different reactivity and biological activity profiles.
Eigenschaften
Molekularformel |
C12H20Cl2N2 |
|---|---|
Molekulargewicht |
263.20 g/mol |
IUPAC-Name |
2-phenyl-2-pyrrolidin-2-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C12H18N2.2ClH/c13-9-11(12-7-4-8-14-12)10-5-2-1-3-6-10;;/h1-3,5-6,11-12,14H,4,7-9,13H2;2*1H |
InChI-Schlüssel |
NDCBOBCOGTZJNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C(CN)C2=CC=CC=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-Benzo[1,3]dioxol-5-YL-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B12050402.png)
![Ethyl 2-(4-(tert-butyl)benzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12050411.png)
![11-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12050419.png)
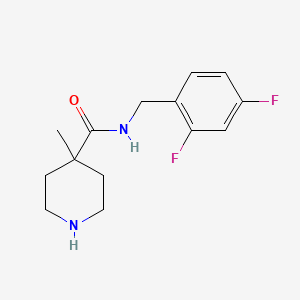
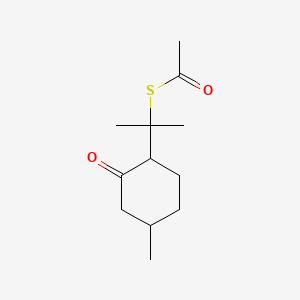

![(1R,3S,4R,6S)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid, AldrichCPR](/img/structure/B12050436.png)


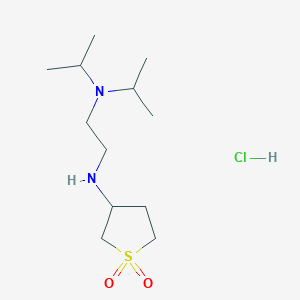
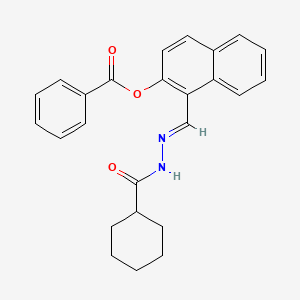
![N-(2-bromo-4-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050463.png)
